Dinor-N(omega)-hydroxy-L-arginine

CAS No.:

Cat. No.: VC14467623

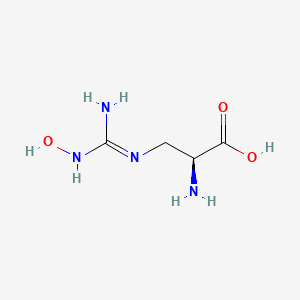

Molecular Formula: C4H10N4O3

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H10N4O3 |

|---|---|

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | (2S)-2-amino-3-[[amino-(hydroxyamino)methylidene]amino]propanoic acid |

| Standard InChI | InChI=1S/C4H10N4O3/c5-2(3(9)10)1-7-4(6)8-11/h2,11H,1,5H2,(H,9,10)(H3,6,7,8)/t2-/m0/s1 |

| Standard InChI Key | RPHCSGPGZUWMRV-REOHCLBHSA-N |

| Isomeric SMILES | C([C@@H](C(=O)O)N)N=C(N)NO |

| Canonical SMILES | C(C(C(=O)O)N)N=C(N)NO |

Introduction

Chemical Structure and Properties

Dinor-N(omega)-hydroxy-L-arginine is distinguished by its shortened side chain compared to L-arginine. Key structural features include:

-

Functional groups: A hydroxylamino (-NHOH) substituent on the omega-position of the guanidino group and a carboxyl group at the alpha-position.

The "dinor" prefix indicates the removal of two carbons from the parent L-arginine structure, resulting in a four-carbon backbone. This modification alters its steric and electronic properties, potentially influencing enzyme binding and catalytic activity.

Table 1: Structural Comparison of L-Arginine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|

| L-arginine | C₆H₁₂N₄O₂ | 174.20 | Full carbon chain, guanidino group |

| Nor-NOHA | C₅H₁₂N₄O₃ | 176.17 | One-carbon truncation, hydroxylamino group |

| Dinor-NOHA | C₄H₁₀N₄O₃ | 162.15 | Two-carbon truncation, hydroxylamino group |

Enzymatic Interactions and Biochemical Roles

Dinor-NOHA participates in enzymatic pathways involving NOS and arginase, though its specific interactions remain less characterized than those of NOHA or nor-NOHA.

Nitric Oxide Synthase (NOS) Activity

NOS enzymes catalyze the conversion of L-arginine to nitric oxide (NO) and L-citrulline via two sequential oxidations. Dinor-NOHA may serve as an intermediate or modulator in this pathway:

-

Oxidation by BH4-free NOS II: In vitro studies demonstrate that BH4-free NOS II oxidizes N-hydroxyguanidines, including dinor-NOHA, to nitrite (NO₂⁻) and nitrate (NO₃⁻) . This reaction is mediated by superoxide radicals (O₂- ⁻) derived from the oxidase function of NOS.

-

Electron Transfer Modulators: The oxidation is inhibited by thiocitrulline (TC) and imidazole (ImH), which disrupt electron transfer within the NOS heme domain . Superoxide dismutase (SOD) suppresses the reaction, confirming the involvement of O₂- ⁻ .

Arginase Inhibition

Arginase competes with NOS for L-arginine, converting it to L-ornithine and urea. Dinor-NOHA may inhibit arginase activity, though direct evidence is limited:

-

Structural Similarity to NOHA: NOHA is a known arginase inhibitor, binding competitively to the enzyme’s active site . Dinor-NOHA’s shorter side chain could influence its binding affinity or selectivity.

-

Potential Therapeutic Implications: Inhibition of arginase could redirect L-arginine toward NOS, enhancing NO production and improving endothelial function .

Pharmacological and Pathophysiological Relevance

Cardiovascular and Inflammatory Disorders

Dinor-NOHA’s role in modulating NO synthesis and arginase activity positions it as a candidate for treating conditions linked to endothelial dysfunction:

-

Endothelial Dysfunction: Arginase overactivity reduces L-arginine availability for NOS, impairing NO-mediated vasodilation. Inhibitors like nor-NOHA restore endothelial function in models of arthritis , suggesting dinor-NOHA may have analogous effects.

-

Leishmaniasis: NOHA inhibits Leishmania arginase, limiting polyamine synthesis and parasite growth . Dinor-NOHA could theoretically exert similar antiparasitic effects.

Metabolic Pathways

Dinor-NOHA’s interaction with NOS and arginase influences downstream metabolites:

-

Polyamine Synthesis: Inhibition of arginase reduces L-ornithine availability, impairing polyamine production. This is critical in cancer and proliferative disorders, where polyamines drive cell growth .

-

Nitric Oxide Signaling: By modulating NOS activity, dinor-NOHA could regulate NO-dependent processes, including immune responses and vascular tone .

Research Challenges and Gaps

Current data on dinor-NOHA are sparse, with most insights extrapolated from related compounds:

-

Limited Direct Studies: No peer-reviewed articles focus exclusively on dinor-NOHA. Its biochemical profile is inferred from studies on NOHA and nor-NOHA .

-

Mechanistic Uncertainty: The exact catalytic steps involving dinor-NOHA (e.g., oxidation intermediates, binding kinetics) remain unclear. Structural studies akin to those on NOHA-bound iNOS are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume